Product packaging for Cannabichromenic acid(Cat. No.:CAS No. 185505-15-1)

Cannabichromenic acid

Cat. No.: B1142610
CAS No.: 185505-15-1
M. Wt: 358.47
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabichromenic acid (CBCA) is a minor phytocannabinoid and the direct acidic precursor to cannabichromene (CBC), biosynthesized in Cannabis sativa from cannabigerolic acid (CBGA) through the action of the CBCA synthase enzyme . This compound is offered as a high-purity standard to support rigorous scientific investigation into the cannabinoid biosynthetic pathway and the therapeutic potential of cannabinoids. Recent research highlights the significant research value of CBCA and its decarboxylated product, CBC. Studies indicate that CBC promotes neurogenesis, the formation of new neurons in the brain, suggesting neuroprotective potential . Furthermore, in vitro and in vivo studies on pancreatic cancer models demonstrate that CBC can induce integrative cell death through the simultaneous modulation of apoptosis and ferroptosis pathways, while also acting on endocannabinoid receptors (CB2) and TRPV1 channels . The mechanism of action for CBC, derived from CBCA, involves a multi-target approach. It exhibits low affinity for the CB1 cannabinoid receptor but interacts with CB2 receptors, and shows strong activity as an agonist and allosteric modulator of TRPA1 and TRPV1 ion channels, which are implicated in pain and inflammatory responses . Beyond its direct research applications, CBCA is a critical starting material for the sustainable production of CBC via advanced biotechnological methods. Engineered microbial systems, such as Saccharomyces cerevisiae , are being developed to efficiently produce CBCA from simple carbon sources, offering a promising alternative to traditional plant extraction . This product is intended for research purposes only, including in vitro assays, analytical testing, and as a precursor in biotransformation studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human consumption. Researchers should consult all relevant regulations prior to purchase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₂H₃₀O₄ B1142610 Cannabichromenic acid CAS No. 185505-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJHXJQMNWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336859
Record name (+-)-Cannabichromenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20408-52-0, 185505-15-1
Record name Cannabichromenic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cannabichromenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABICHROMENIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CANNABICHROMENIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Cannabichromenic Acid

Precursor Compounds and Initial Enzymatic Steps in Phytocannabinoid Synthesis

The journey to CBCA begins with the formation of two fundamental building blocks, which serve as the foundation for all major cannabinoids.

The biosynthesis of cannabinoids starts with the creation of olivetolic acid (OA) and geranyl pyrophosphate (GPP). researchgate.nettrichomeanalytical.com Olivetolic acid, the phenolic moiety, is synthesized via the polyketide pathway. mdpi.com This process involves the conversion of hexanoyl-CoA and three molecules of malonyl-CoA into olivetol (B132274) by the enzyme olivetol synthase (OLS), which is then cyclized by olivetolic acid cyclase (OAC) to form OA. oup.com

Concurrently, the terpenoid precursor, geranyl pyrophosphate, is produced in the plastids. cdnsciencepub.com This occurs through the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which combines isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to yield GPP. trichomeanalytical.commdpi.comciliconplus.com These two compounds, OA and GPP, are the essential precursors for the subsequent steps in cannabinoid synthesis. ciliconplus.comresearchgate.net

The first committed step in the cannabinoid pathway is the condensation of olivetolic acid and geranyl pyrophosphate. This alkylation reaction is catalyzed by a specific class of enzymes known as aromatic prenyltransferases. nih.govacs.org This enzyme, also referred to as geranylpyrophosphate:olivetolate geranyltransferase (GOT) or cannabigerolic acid synthase (CBGAS), facilitates the formation of the first cannabinoid in the pathway. mdpi.comoup.comnih.gov

Research has identified several key enzymes capable of performing this function. In Cannabis sativa, the prenyltransferase CsPT4, a plastid membrane-localized enzyme, is recognized for its significant role in catalyzing the synthesis of cannabigerolic acid (CBGA). nih.govjst.go.jpnih.gov Studies have shown that CsPT4 efficiently produces CBGA and is highly expressed in the plant's glandular trichomes. nih.govcdnsciencepub.com In the field of synthetic biology, another enzyme, NphB, a soluble aromatic prenyltransferase derived from Streptomyces, has been effectively used to catalyze the formation of CBGA from its precursors. nih.govacs.orgmdpi.com

Formation of Olivetolic Acid and Geranyl Pyrophosphate

Cannabigerolic Acid (CBGA) as the Central Biosynthetic Precursor

The product of the condensation between olivetolic acid and geranyl pyrophosphate is cannabigerolic acid (CBGA). researchgate.netmdpi.comwikipedia.orgwikipedia.org CBGA is a pivotal molecule, often referred to as the "mother cannabinoid," as it serves as the direct substrate for a suite of downstream synthases that produce the major acidic cannabinoids. researchgate.netfrontiersin.orgcannabiscareer.comnih.gov From this central branching point, the pathway diverges to create tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA). mdpi.comfrontiersin.org

Enzymatic Cyclization by this compound Synthase (CBCAS)

This compound (CBCA) is formed from CBGA through an enzymatic reaction catalyzed by the specific enzyme, this compound synthase (CBCAS). acs.orgacs.org This enzyme performs an oxidative cyclization of the monoterpene moiety within CBGA to produce CBCA. wikipedia.orguniprot.org CBCAS is a member of the berberine (B55584) bridge enzyme (BBE)-like family of oxidoreductases. mdpi.com

First identified in the young leaves of C. sativa, CBCAS functions as a soluble enzyme. acs.org Unlike other cannabinoid synthases such as THCA synthase, the CBCAS reaction proceeds through direct dehydrogenation and does not require molecular oxygen. cdnsciencepub.comnih.gov While CBCAS can also utilize cannabinerolic acid (CBNRA), the Z-isomer of CBGA, as a substrate, studies suggest that CBCA is predominantly formed from CBGA in the plant. wikipedia.orguniprot.orgnih.gov

Decarboxylation Pathways of this compound to Cannabichromene (B1668259) (CBC)

The acidic cannabinoid CBCA is a precursor to the neutral cannabinoid cannabichromene (CBC). researchgate.net420greenroad.com The conversion from CBCA to CBC occurs through a non-enzymatic process called decarboxylation, where the carboxylic acid group is removed. newphaseblends.comresearchgate.net This reaction is primarily driven by heat, making CBCA a thermolabile compound. wikipedia.orgnewphaseblends.com The decarboxylation temperature for CBCA is approximately 105°C. secretnature.com This process also occurs naturally, albeit slowly, during the drying and curing of cannabis flowers. wikipedia.orgsecretnature.com Additionally, exposure to UV light can cause CBCA to convert into cannabicyclolic acid (CBLA). newphaseblends.com

Genetic and Transcriptomic Regulation of this compound Biosynthesis in Cannabis Genotypes

The final cannabinoid profile of a Cannabis sativa plant is largely determined by its genetic makeup, specifically the genes encoding the terminal synthase enzymes. mdpi.com The genes for THCA synthase (THCAS), CBDA synthase (CBDAS), and CBCA synthase (CBCAS) dictate the conversion of the precursor CBGA into the respective acidic cannabinoids. cdnsciencepub.com Genetic analyses have revealed a high degree of similarity between these synthase genes; for instance, the amino acid sequences of THCAS and CBCAS are approximately 92% identical. cdnsciencepub.commdpi.com

Transcriptomic studies, which analyze gene expression, have shown that the cannabinoid biosynthesis pathway is predominantly active in the glandular trichomes of the plant's flowers. nih.govnih.gov The relative expression levels of the different synthase genes directly influence the plant's chemotype. For example, hemp varieties that are high in CBD show very high expression of the CBDAS gene, with considerably lower expression of THCAS and CBCAS. nih.gov While the transcription level of CBCAS is often lower compared to THCAS and CBDAS in many genotypes, its consistent, albeit low-level, expression suggests it actively contributes to the final cannabinoid content. mdpi.com The identification and characterization of the CBCAS nucleotide sequence provide a valuable tool for the genetic screening and targeted breeding of cannabis plants to modulate the production of specific cannabinoids like CBCA. google.com

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameAbbreviationFunction
Olivetol SynthaseOLSCatalyzes the formation of olivetol from hexanoyl-CoA and malonyl-CoA. oup.com
Olivetolic Acid CyclaseOACCyclizes olivetol to form olivetolic acid. oup.com
Geranylpyrophosphate:Olivetolate GeranyltransferaseGOT / CBGASAlso known as Aromatic Prenyltransferase (e.g., CsPT4), it condenses olivetolic acid and geranyl pyrophosphate to form cannabigerolic acid (CBGA). mdpi.comnih.govjst.go.jp
This compound SynthaseCBCASCatalyzes the oxidative cyclization of CBGA to form this compound (CBCA). acs.orguniprot.org

Heterologous Biosynthesis and Metabolic Engineering of this compound in Microbial Systems (e.g., Yeast, Bacteria)

The production of this compound (CBCA) through heterologous biosynthesis in microbial systems presents a promising alternative to traditional agricultural extraction from Cannabis sativa. nih.gov Natural production is often limited by the low abundance of CBCA compared to other major cannabinoids. nih.gov Metabolic engineering of microorganisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli allows for the reconstruction of the CBCA biosynthetic pathway, offering the potential for a more controlled, scalable, and sustainable supply. nih.govresearchgate.net

The core of this bioengineering effort involves introducing the necessary genetic machinery into a microbial host to convert simple carbon sources, like glucose, or supplemented precursors into CBCA. nih.govmdpi.com This process can be divided into three primary stages: the synthesis of the precursors olivetolic acid (OA) and geranyl pyrophosphate (GPP), the condensation of these precursors to form the central intermediate cannabigerolic acid (CBGA), and the final enzymatic conversion of CBGA into CBCA. oup.commdpi.com

Reconstruction of the CBCA Pathway in Microbial Hosts

The complete biosynthesis of CBCA in a microbe requires the functional expression of several heterologous enzymes from C. sativa and sometimes other organisms.

Precursor Supply Chain Engineering:

Olivetolic Acid (OA) Module: The biosynthesis of OA is achieved by introducing two key enzymes from C. sativa: olivetol synthase (OLS) and olivetolic acid cyclase (OAC). nih.gov These enzymes convert hexanoyl-CoA and three molecules of malonyl-CoA into OA. oup.com The host organism's native fatty acid metabolism must be engineered to provide a sufficient pool of hexanoyl-CoA. nih.gov In some approaches, OA is supplied exogenously to the culture medium to bypass this part of the pathway. nih.govgoogle.com

Geranyl Pyrophosphate (GPP) Module: GPP is the terpenoid precursor. In yeast, the native mevalonate (B85504) (MVA) pathway is typically upregulated to increase the supply of GPP and its precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). oup.comresearchgate.net In bacteria like E. coli, the equivalent methylerythritol 4-phosphate (MEP) pathway is the target for engineering. mdpi.comgoogle.com Strategies include overexpressing key pathway genes and introducing novel, more active enzymes. google.com A recent strategy in S. cerevisiae involves introducing an isopentenol (B1216264) utilization pathway (IUP) to significantly boost the IPP/DMAPP supply. nih.gov

Formation of the Cannabinoid Core Structure (CBGA):

The condensation of OA and GPP is catalyzed by an aromatic prenyltransferase. The enzyme NphB, from Streptomyces sp. strain CL190, has been successfully used in yeast to produce CBGA. nih.govresearchgate.net Another key enzyme is the C. sativa geranylpyrophosphate:olivetolate geranyltransferase (CsPT4). mdpi.com Engineering efforts focus on improving the activity and specificity of these enzymes and ensuring they are localized correctly within the cell. nih.govmdpi.com For instance, creating a fusion protein of the yeast enzyme ERG20 and NphB has been shown to increase CBGA production. nih.gov

Final Conversion to this compound (CBCA):

The final step is the oxidative cyclization of CBGA to CBCA, catalyzed by this compound synthase (CBCAS). oup.commdpi.com This FAD-dependent enzyme is introduced into the microbial host to direct the metabolic flux from the central precursor CBGA toward the desired product, CBCA. mdpi.com A significant challenge is that CBCAS often exhibits lower catalytic efficiency compared to its counterparts, tetrahydrocannabinolic acid synthase (THCAS) and cannabidiolic acid synthase (CBDAS), which compete for the same CBGA substrate. nih.govnih.govscienceasia.org

Metabolic Engineering Strategies and Research Findings

Significant progress has been made in engineering both yeast and bacteria for cannabinoid production, with the first successful heterologous biosynthesis of CBCA being demonstrated in a yeast system. nih.govresearchgate.net

Saccharomyces cerevisiae (Yeast): Yeast is a favored host due to its robust nature and well-understood genetics. Researchers have successfully engineered S. cerevisiae to produce CBCA from simple sugars or supplemented precursors. nih.govnih.gov

Pathway Implementation: The entire pathway, including OA synthesis, GPP upregulation, and the final synthase enzymes, has been assembled in yeast. nih.govgoogle.comgoogle.com

Improving Titers: Various strategies have been employed to increase CBCA yields. These include:

Enzyme Localization: Targeting cannabinoid synthases to the yeast's vacuoles was found to be effective, with the product spectrum being influenced by the extracellular pH. nih.gov More recently, localizing the isopentenol utilization pathway (IUP) to peroxisomes led to a 1.6-fold increase in geranylgeranyl pyrophosphate and a 28% increase in CBCA titers. nih.gov

Protein Engineering: Rational design and computational analysis have been used to create CBCAS variants with enhanced activity. One study reported a mutant CBCAS that increased CBCA production by 22-fold in crude cell lysates compared to the native enzyme. nih.gov

Precursor Supply Enhancement: The introduction of the two-step IUP was a key innovation for enhancing the supply of IPP/DMAPP, which are precursors to GPP. nih.gov

Escherichia coli (Bacteria): E. coli is another powerful platform for metabolic engineering due to its rapid growth and extensive genetic toolkit. While much of the foundational work has focused on CBD and THC precursors, the principles are directly applicable to CBCA production. google.com

Pathway Engineering: The heterologous expression of cannabinoid pathway genes in E. coli is actively being explored. google.com This includes introducing genes for OA synthesis and the cannabinoid synthases (CBGAS and CBCAS). google.com

MEP Pathway Optimization: To boost GPP supply, efforts have included screening for and identifying novel, highly active enzymes for the MEP pathway, such as a bifunctional IspD-IspF enzyme. google.com

The table below summarizes key findings from studies on the heterologous biosynthesis of CBCA and its immediate precursors.

Host OrganismKey Genetic Modifications/StrategyPrecursor(s) FedProduct(s) and TiterReference
Saccharomyces cerevisiaeExpression of NphB and cannabinoid synthases; fusion protein ERG20WW-NphB; vacuole localization.Glucose, Hexanoic AcidOlivetolic Acid (117 mg/L), CBGA (18.2 mg/L), CBCA (detected). nih.gov
Saccharomyces cerevisiaeIntroduction of isopentenol utilization pathway (IUP); rational design of CBCAS; localization of IUP to peroxisomes.Glucose, Olivetolic AcidCBCA titer increased by 28% with peroxisome localization. nih.gov
Saccharomyces cerevisiaeRational protein engineering of CBCAS.CBGA (in vitro)Best CBCAS variant increased CBCA production 22-fold. nih.gov
E. coliProposed expression of CBCA synthase; engineering of MEP pathway with novel IspDF enzyme.N/A (Proposed)CBCA google.com

These studies demonstrate the feasibility of using microbial platforms for CBCA production. While complete de novo synthesis from glucose has been achieved, titers often remain low. Current research focuses on overcoming these limitations through advanced metabolic engineering, enzyme evolution, and process optimization to make microbial synthesis a commercially viable alternative to plant extraction. nih.govnih.gov

Molecular Pharmacology and Pre Clinical Mechanisms of Action of Cannabichromenic Acid

Interactions with Endogenous Biological Systems and Receptor Modulation (Pre-clinical Focus)

Cannabichromenic acid (CBCA) is a non-psychoactive cannabinoid precursor found in the cannabis plant. While research is still in its early stages, pre-clinical studies are beginning to shed light on its interactions with various biological systems and its potential pharmacological effects.

Modulatory Effects on Cannabinoid Receptors (CB1, CB2)

Pre-clinical evidence suggests that the neutral form of CBCA, cannabichromene (B1668259) (CBC), interacts selectively with cannabinoid receptors. In vitro studies using AtT20 cells expressing human CB1 and CB2 receptors have shown that CBC is a selective CB2 receptor agonist. biorxiv.orgnih.govbiorxiv.orgresearchgate.net It was observed to activate CB2 receptors, leading to cellular hyperpolarization, an effect that was not seen in cells expressing CB1 receptors. nih.govresearchgate.net This activation of CB2 receptors was inhibited by a CB2 antagonist, AM630, and was sensitive to pertussis toxin, indicating a G-protein coupled signaling pathway. biorxiv.orgnih.govbiorxiv.orgresearchgate.net Furthermore, CBC demonstrated higher efficacy in hyperpolarizing these cells than tetrahydrocannabinol (THC). biorxiv.orgbiorxiv.orgresearchgate.net While CBC itself did not activate CB1 receptors, its presence was found to reduce the activation of CB2 receptors by a potent CB1/CB2 agonist. nih.govbiorxiv.org Some research indicates that while CBC does not significantly interact with the CB1 receptor, a very small effect was observed at high concentrations in one study. biorxiv.org However, another study on hippocampal neuron neurotransmission, which is regulated by CB1 receptors, found CBC to be inactive. biorxiv.org

It's important to note that much of the research has been conducted on CBC, the decarboxylated form of CBCA. The direct activity of CBCA on these receptors is less characterized.

Interactions with Transient Receptor Potential (TRP) Channels (e.g., TRPV1, TRPA1, TRPV3, TRPV4)

Cannabichromene (CBC) has been shown to interact with several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception and inflammation. nih.gov

TRPV1 and TRPA1: CBC is known to activate and desensitize the TRPA1 channel. biorxiv.orgprixgalien.it Its activity at TRPA1 is considered a key mechanism for some of its anti-inflammatory effects. prixgalien.itnih.gov Evidence also suggests that CBC's protective effects in a mouse model of acute respiratory distress syndrome may be mediated through both TRPA1 and TRPV1 channels. nih.govresearchgate.net One study reported that both the (-)-CBC and (+)-CBC enantiomers activate TRPA1. biorxiv.org

TRPV3 and TRPV4: Research indicates that CBC can also modulate TRPV3 and TRPV4 channels. A study investigating the effects of various cannabinoids on these channels found that CBC reduced the mRNA expression of TRPV1β, TRPV3, and TRPV4 in the jejunum, and TRPV3 and TRPV4 in the ileum of mice with croton oil-induced inflammation. nih.govresearchgate.net

The interactions of CBCA itself with TRP channels are not as well-documented as those of CBC.

Influence on Endocannabinoid Metabolizing Enzymes (e.g., Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (B570770) (MAGL))

The endocannabinoid system's signaling is terminated by the enzymatic degradation of endocannabinoids by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). universiteitleiden.nlbms.com Modulating the activity of these enzymes can, therefore, influence endocannabinoid levels and their subsequent effects.

Pre-clinical studies suggest that CBC can influence endocannabinoid reuptake by inhibiting the function of MAGL. mdpi.com Some botanical drug substances containing CBC have been shown to inhibit N-acylethanolamine acid amide hydrolase (NAAA), another enzyme involved in endocannabinoid metabolism. researchgate.net However, in one study, pure CBC did not inhibit MAGL. researchgate.net The direct inhibitory effects of CBCA on FAAH and MAGL are not yet well-established in the scientific literature.

Modulation of Other G-protein Coupled Receptors (GPCRs) (e.g., GPR55)

GPR55 is an orphan G-protein coupled receptor that is considered a potential cannabinoid receptor. portlandpress.commdpi.com In silico docking studies have suggested that CBC can bind to GPR55. mdpi.com However, functional studies on the direct modulatory effects of CBCA on GPR55 are limited. Some research indicates that other cannabinoids, like CBD, can antagonize GPR55 receptors. biorxiv.org

Anti-inflammatory Mechanisms in In Vitro and In Vivo Pre-clinical Models

The anti-inflammatory properties of cannabichromene (CBC), the neutral counterpart of CBCA, have been documented in both in vitro and in vivo pre-clinical models. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines, Chemokines)

In vitro studies using lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages and RAW 264.7 cells have demonstrated the anti-inflammatory potential of CBC.

Nitric Oxide: CBC has been shown to significantly inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. prixgalien.itdntb.gov.uamdpi.comnih.gov This effect is thought to be mediated, at least in part, through its agonistic activity on the TRPA1 channel. prixgalien.it

Cytokines and Chemokines: Pre-clinical research has shown that CBC can modulate the levels of various pro-inflammatory cytokines. In LPS-stimulated macrophages, CBC treatment has been found to reduce the levels of interferon-gamma (INF-γ) and interleukin-10 (IL-10). prixgalien.it In other in vitro and in vivo models, CBC has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels. dntb.gov.uanih.gov The anti-inflammatory effects of CBC are suggested to involve the downregulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. dntb.gov.uamdpi.comnih.gov

The following table summarizes the key pre-clinical findings on the anti-inflammatory effects of CBC:

Model Mediator Effect of CBC Reference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)Inhibition of production by approximately 50% at 20 μM. dntb.gov.uamdpi.comnih.gov
LPS-stimulated RAW 264.7 macrophagesiNOS, IL-1β, IL-6, TNF-αSignificant inhibition at both mRNA and protein levels. dntb.gov.uanih.gov
LPS-stimulated peritoneal macrophagesNitrite, INF-γ, IL-10Reduction in production. prixgalien.itnih.gov
λ-carrageenan-induced mouse modeliNOS, IL-1β, IL-6Abrogation of increased levels. dntb.gov.uamdpi.comnih.gov

Regulation of Inflammatory Signaling Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT))

While direct research on this compound's (CBCA) effect on inflammatory signaling pathways is limited, studies on its decarboxylated form, cannabichromene (CBC), provide valuable insights. CBC has been shown to downregulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. dntb.gov.uanih.gov This suggests a potential anti-inflammatory mechanism of action. researchgate.net Specifically, CBC was found to inhibit the phosphorylation of JNK, ERK, and p38 proteins, which are key components of the MAPK pathway. nih.gov The inhibition of these pathways is a known mechanism for attenuating inflammatory responses. nih.gov

In silico studies have also pointed towards the potential of CBCA to interact with inflammatory pathways. One molecular docking study suggested that CBCA could have a high binding affinity for the Colony-Stimulating Factor 1 Receptor (CSF1R), which is involved in the JAK/STAT pathway. unnes.ac.id The JAK/STAT, MAPK, and NF-κB signaling pathways are crucial in mediating inflammatory responses. unnes.ac.idmdpi.com

Effects on Inflammasome Activation and Downstream Signaling (e.g., NLRP3 Inflammasome)

Research into the direct effects of this compound (CBCA) on inflammasome activation is still in its early stages. However, the broader class of cannabinoids has been shown to modulate inflammasome activity, particularly the NLRP3 inflammasome. frontiersin.org The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov

Studies on the related compound cannabidiol (B1668261) (CBD) have demonstrated its ability to suppress NLRP3 inflammasome activation. frontiersin.org This is achieved in part by reducing the expression of key inflammasome components such as NLRP3, ASC, and caspase-1, as well as inhibiting the NF-κB signaling pathway which is a critical upstream regulator of NLRP3. frontiersin.org While these findings are on a different cannabinoid, they suggest a potential avenue of investigation for CBCA's anti-inflammatory mechanisms. The anti-inflammatory effects of cannabinoids are often linked to their ability to inhibit pro-inflammatory cytokine production. nih.gov

Antimicrobial Mechanisms of Action

This compound (CBCA) has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus)

CBCA has shown potent antibacterial activity against a range of clinically relevant Gram-positive bacteria. nih.gov This includes methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive S. aureus (MSSA), and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov

Notably, CBCA's efficacy against MRSA has been found to be comparable, and in some aspects superior, to the last-resort antibiotic vancomycin. nih.govmjbizdaily.com It exhibits faster and more potent bactericidal activity than vancomycin, a crucial advantage in treating severe infections. nih.govresearchgate.net This rapid action could potentially reduce treatment times and minimize the opportunity for resistance development. encyclopedia.pub Furthermore, CBCA's effectiveness is maintained against both high and low bacterial loads and against both rapidly dividing (exponential-phase) and non-dividing (stationary-phase) MRSA cells. nih.govmjbizdaily.com The activity against stationary-phase bacteria is particularly significant as these are often found in biofilms, which are notoriously difficult to treat. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of CBCA against Gram-Positive Bacteria

Bacterial Strain MIC (µg/mL)
MRSA 2 nih.gov
MSSA Not specified
Enterococcus faecalis (VRE) Not specified

Data derived from in vitro studies.

Antibacterial Activity Against Gram-Negative Bacteria (e.g., Enterococcus faecalis)

The antibacterial activity of cannabinoids, including CBCA, against Gram-negative bacteria is generally limited. nih.govakjournals.com This is primarily due to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing many compounds from reaching their intracellular targets. akjournals.comresearchgate.net While Enterococcus faecalis is a Gram-positive bacterium, and CBCA has shown activity against vancomycin-resistant strains, its efficacy against true Gram-negative organisms has not been substantially demonstrated. nih.govsemanticscholar.org Some studies have shown that when the outer membrane of Gram-negative bacteria is permeabilized by other agents, some cannabinoids can then exert an effect on the inner membrane. nih.govresearchgate.net

Antifungal Properties

While research has highlighted the antibacterial properties of CBCA, its antifungal activity is less well-documented. cannabiscareer.com However, its precursor, cannabichromene (CBC), has been reported to possess mild to moderate antifungal activity against various fungi, including yeast-like fungi, filamentous fungi, and dermatophytes. nih.gov Given the structural similarity, it is plausible that CBCA may also exhibit some antifungal properties, though further specific investigation is required. gorillagrillz.comcannadrx.com

Cellular Mechanisms of Antimicrobial Action (e.g., Microbial Membrane Disruption, Biofilm Inhibition)

The primary antimicrobial mechanism of CBCA appears to be the disruption of the bacterial cell membrane. nih.govasm.org Microscopic evaluation has shown that CBCA induces the degradation of the bacterial lipid membrane, leading to cell lysis. nih.govresearchgate.net This mechanism is distinct from many conventional antibiotics that target specific metabolic pathways. nih.gov By targeting the physical integrity of the cell membrane, CBCA can act rapidly and is less likely to be affected by existing resistance mechanisms. researchgate.net Studies on Bacillus subtilis have revealed that CBCA causes alterations to the bacterial membrane and nucleoid. researchgate.netnih.govencyclopedia.pub

In addition to direct bactericidal activity, cannabinoids have also been shown to interfere with biofilm formation. asm.org Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to antibiotics. encyclopedia.pub CBCA, along with other cannabinoids, has been shown to be active against MRSA biofilms. Specifically, CBG, a related cannabinoid, has been found to inhibit biofilm formation and eradicate pre-formed biofilms. nih.govnih.gov The ability of CBCA to act on stationary-phase cells, which are prevalent in biofilms, supports its potential as an anti-biofilm agent. nih.govencyclopedia.pub

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound CBCA
Cannabichromene CBC
Cannabidiol CBD
Cannabigerol CBG
Mitogen-Activated Protein Kinase MAPK
Nuclear Factor-kappa B NF-κB
Janus Kinase/Signal Transducer and Activator of Transcription JAK/STAT
Lipopolysaccharide LPS
Methicillin-Resistant Staphylococcus aureus MRSA
Methicillin-Sensitive Staphylococcus aureus MSSA
Vancomycin-Resistant Enterococcus faecalis VRE
Interleukin IL

Neuroprotective Mechanisms in Pre-clinical Investigations

The potential neuroprotective effects of various phytocannabinoids are a significant area of scientific interest. These effects are often attributed to anti-inflammatory, antioxidant, and modulatory actions on neuronal cell health and function. However, direct investigations into the neuroprotective mechanisms of CBCA are not extensively documented in the current scientific literature.

There are no specific pre-clinical studies available that investigate the direct effects of this compound on the viability and proliferation of neural stem progenitor cells (NSPCs). Research in this area has primarily focused on the decarboxylated compound, cannabichromene (CBC), which has been shown to positively affect the viability of mouse NSPCs in vitro. nih.gov The mechanisms underlying the potential effects of CBCA itself on this critical cell population have not yet been elucidated.

Neuroinflammation and oxidative stress are key pathological features in a range of neurodegenerative diseases. explorationpub.com While the broader class of cannabinoids has been studied for its potential to modulate these processes, pre-clinical research focusing specifically on the ability of this compound to attenuate neuroinflammation and oxidative stress in neuronal and glial cells is lacking. Acidic cannabinoids like CBCA are noted to have poor oxidative stability, but their direct anti-inflammatory or antioxidant activities in pre-clinical models have not been reported. nih.gov

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is the cellular basis for learning and memory. nih.gov The endocannabinoid system is known to be a powerful modulator of synaptic strength. frontiersin.org However, there is currently no available data from pre-clinical investigations into the specific role of this compound in modulating synaptic plasticity or memory-related pathways. The effects of CBCA on these fundamental neurological processes remain an uninvestigated area of cannabinoid science.

Attenuation of Neuroinflammation and Oxidative Stress in Neuronal and Glial Cells

Investigation of Antinociceptive Mechanisms in Pre-clinical Pain Models

The evaluation of cannabinoids for pain management is an active area of research. While some minor cannabinoids have been assessed in various pre-clinical pain models, there is a notable absence of studies specifically investigating the antinociceptive properties of isolated this compound. One study noted that a cannabis extract containing cannabidiolic acid among other compounds showed antinociceptive efficacy, but the specific contribution of CBCA was not determined. tandfonline.com Therefore, the mechanisms through which CBCA might modulate pain perception have not been established.

Pre-clinical Pain Model CBCA Findings Reference
Visceral PainNo data availableN/A
Inflammatory PainNo data availableN/A
Neuropathic PainNo data availableN/A

Analysis of Antitumor Mechanisms in In Vitro and Animal Xenograft Models

The potential of cannabinoids to affect cancer progression is a subject of intense study, with research exploring effects on cell proliferation, migration, and apoptosis. nih.gov While various cannabinoids have been investigated, research specifically on CBCA is in its infancy.

Pre-clinical research into the specific antitumor mechanisms of this compound is exceptionally limited. Some in-vitro studies of minor cannabinoids have included CBCA in their screening against cancer cell lines, such as those for breast cancer. researchgate.net However, detailed findings regarding its efficacy and specific mechanisms for inhibiting cancer cell proliferation and migration are not widely reported in peer-reviewed literature. There are no available studies on the effects of CBCA in animal xenograft models.

Cancer Cell Line CBCA In-Vitro Findings Reference
Breast CancerIncluded in a panel of studied minor cannabinoids; specific results not detailed in available literature. researchgate.net

Induction of Apoptosis and Autophagy in Neoplastic Cells

The direct effects of this compound (CBCA) on the induction of apoptosis (programmed cell death) and autophagy in neoplastic cells are not yet extensively detailed in scientific literature. Research has largely centered on the more abundant phytocannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD), which have been shown to trigger these cellular processes in various cancer models. mdpi.comnih.gov For instance, cannabinoids can induce apoptosis in glioma cells and inhibit cancer cell survival pathways. nih.govgoogle.com

While specific studies on CBCA are scarce, the broader class of phytocannabinoids is known to trigger cancer cell death through multiple pathways, including the induction of apoptosis and autophagy. mdpi.com These compounds have been observed to inhibit the growth and proliferation of cancer cells in various cancer types, including breast, colon, and prostate cancer. mdpi.comencyclopedia.pub The established anti-cancer activities of other cannabinoids suggest that CBCA may hold similar potential, marking it as a candidate for future investigation in this area.

Effects on Tumor Angiogenesis

Direct preclinical evidence detailing the specific role of this compound (CBCA) in inhibiting tumor angiogenesis—the formation of new blood vessels by tumors—is currently limited. However, cannabinoids as a chemical class have been demonstrated to possess anti-angiogenic properties. google.comnih.gov This is a crucial aspect of cancer therapy, as inhibiting angiogenesis can starve tumors of the nutrients required for growth and metastasis.

Studies have shown that cannabinoids can interfere with pro-angiogenic signaling pathways, such as by decreasing the expression of vascular endothelial growth factor (VEGF). nih.govresearchgate.net An in silico (computer simulation) study identified CBCA as having a high binding affinity for Glucose-6-Phosphate Dehydrogenase (G6PD), an enzyme implicated in cancer cell proliferation and survival. researchgate.net While this points to a potential anti-cancer mechanism, further in vitro and in vivo research is necessary to confirm whether CBCA directly inhibits tumor angiogenesis.

Synergistic and Entourage Effects of this compound with Other Phytocannabinoids and Terpenoids in Pre-clinical Settings

The "entourage effect" posits that the various compounds in cannabis, such as cannabinoids and terpenes, work together synergistically to produce a greater therapeutic effect than any single compound alone. mdpi.comnih.gov This concept distinguishes between 'intra-entourage' effects (interactions between cannabinoids) and 'inter-entourage' effects (interactions between cannabinoids and terpenes). mdpi.com

However, the specific synergistic contribution of this compound (CBCA) is not well-established and appears to be context-dependent. One study investigating the cytotoxic effects of cannabinoids and terpenes on cancer cell lines found that CBCA had no statistical correlation with any of the terpenoids present in the tested cannabis extracts. nih.gov This suggests that, in that specific chemical environment, CBCA did not participate in a synergistic interaction with the measured terpenes to enhance cytotoxicity. nih.gov

In a different context, related to the plant's own defense mechanisms, it has been noted that CBCA and tetrahydrocannabinolic acid (THCA) can cause necrosis in plant cells, potentially as a natural pruning mechanism. nih.gov Another perspective suggests a complementary role where CBCA's antimicrobial properties maintain the plant's internal health, while aromatic terpenes act as external deterrents against pests. cannabiscareer.com These findings highlight the complexity of these interactions and underscore the need for more targeted research to elucidate CBCA's role in therapeutic synergy in preclinical models.

In Vitro Transport and Pharmacokinetic Studies of this compound (e.g., ABC Transporters like ABCB1, ABCG2; Cytochrome P450 Metabolism)

The pharmacokinetic profile of a compound, including its transport and metabolism, is critical to understanding its potential therapeutic efficacy. For this compound (CBCA), in vitro studies have begun to shed light on these properties, particularly concerning its interaction with drug transporters.

ATP-Binding Cassette (ABC) Transporters

Research has shown that CBCA is a substrate for the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp). ABCB1 is an efflux transporter, meaning it actively pumps substrates out of cells. The identification of CBCA as an ABCB1 substrate suggests this transporter may limit the absorption and cellular accumulation of CBCA, potentially contributing to poor bioavailability. In the same studies, CBCA was found not to be a substrate for another key efflux transporter, ABCG2 (Breast Cancer Resistance Protein or BCRP). Furthermore, CBCA did not act as an inhibitor of either ABCB1 or ABCG2 transport activities.

Table 1: Interaction of this compound (CBCA) with ABC Transporters in Vitro
TransporterInteraction TypeFindingPotential Implication
ABCB1 (P-glycoprotein)SubstrateYesMay contribute to poor absorption and low cellular retention.
ABCG2 (BCRP)SubstrateNoThis transporter does not limit CBCA's intracellular concentration.
ABCB1 (P-glycoprotein)InhibitorNoUnlikely to cause drug-drug interactions by inhibiting this transporter.
ABCG2 (BCRP)InhibitorNoUnlikely to cause drug-drug interactions by inhibiting this transporter.

Cytochrome P450 Metabolism

Role of Cannabichromenic Acid in Plant Biology and Phytochemistry

Contribution to Cannabis sativa Plant Defense Mechanisms

Cannabichromenic acid is a key component of the sophisticated defense system of the Cannabis sativa plant. Its primary role lies in its antimicrobial properties, which help protect the plant from a variety of pathogenic threats. cannabiscareer.comacs.orgacs.org

Research has shown that CBCA exhibits antifungal and antimicrobial effects, which are vital for the plant's survival. acs.orgacs.org These properties help to ward off infections that could otherwise compromise the plant's health and viability. The resin produced in the glandular trichomes of the plant, which contains CBCA and other secondary metabolites, acts as a primary defense mechanism against insects and can serve as an antibiotic and antifungal agent. nih.gov

While other compounds like terpenes are more directly involved in repelling insects through their strong aromas, CBCA's contribution is more focused on preventing the microbial infections that can attract pests in the first place. cannabiscareer.com It works in synergy with other compounds to create a robust defense system, maintaining the plant's internal health while other metabolites act as external deterrents. cannabiscareer.com

Ecological Significance and Interactions with Pathogens and Herbivores

The production of secondary metabolites like CBCA is an adaptive strategy for survival, offering ecological advantages against a range of environmental pressures. mdpi.com These compounds are crucial for the plant's interactions with its ecosystem, including repelling herbivores and protecting against pathogens and UV radiation. mdpi.com

Studies suggest that cannabinoids, including CBCA, can deter herbivores. nih.gov While the exact mechanisms are still being explored, it is believed that the bitter taste or other unpalatable qualities of these compounds may discourage feeding by insects and other animals. cannabiscareer.com The glandular trichomes, where cannabinoids are concentrated, are strategically positioned on the plant's surface to provide the first line of defense against chewing herbivores. nih.gov

Furthermore, the antimicrobial properties of CBCA play a direct role in its interaction with pathogens. acs.orgacs.org By inhibiting the growth of harmful bacteria and fungi, CBCA helps to maintain a healthy plant, capable of withstanding the constant threat of microbial attack in its environment. cannabiscareer.com

Accumulation Patterns and Distribution within Plant Tissues During Development

The concentration and distribution of this compound within the Cannabis sativa plant change significantly throughout its life cycle.

CBCA is notably more abundant in the juvenile stages of the plant's growth. acs.orgresearchgate.net Research has demonstrated that young leaves of one- to two-week-old plants can produce significantly more CBCA than CBDA. acs.orgacs.org As the plant matures, the concentration of CBCA tends to decrease. acs.orgacs.orgresearchgate.net

This accumulation pattern is linked to the distribution of different types of trichomes on the plant. CBCA synthesis is primarily localized in the sessile trichomes, which are more abundant on young leaves. researchgate.netgoogle.com In contrast, the stalked glandular trichomes, which become more prevalent as the plant matures, particularly on the female inflorescences, are the primary sites for the synthesis of THCA and CBDA. researchgate.netmdpi.comnih.govnih.gov This explains the higher concentration of CBCA in younger tissues and its relatively low levels in mature floral tissues. researchgate.net

The biosynthesis of CBCA occurs in the glandular trichomes, where cannabigerolic acid (CBGA), the precursor to all major cannabinoids, is converted into CBCA by the enzyme CBCA synthase. cannabiscareer.comacs.orgwikipedia.orgmdpi.com The expression of the gene encoding for CBCA synthase has been found to correlate with the accumulation of CBCA in various plant tissues, with the highest levels often observed in the early stages of development. mdpi.com

**Table 1: Accumulation of this compound (CBCA) in *Cannabis sativa***

Plant Stage Primary Location Relative CBCA Concentration
Seedling/Juvenile Young Leaves High
Vegetative Leaves Moderate to Low
Flowering Inflorescences Low

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound CBCA
Cannabichromene (B1668259) CBC
Cannabidiolic Acid CBDA
Cannabidiol (B1668261) CBD
Cannabigerolic Acid CBGA
Cannabigerol CBG
Tetrahydrocannabinolic Acid THCA
Tetrahydrocannabinol THC
Olivetolic Acid OA
Geranyl Pyrophosphate GPP
Cannabinerolic Acid CBRA
Cannabichromevarin CBCV
Cannabichromevarinic Acid CBCVA
Cannabinolic Acid CBNA
Cannabinol CBN
Cannabielsoin CBE
Cannabielsoinic Acid CBEA
Tetrahydrocannabivarin THCV
Tetrahydrocannabivarinic Acid THCVA
Cannabidivarin CBDV
Cannabidivarinic Acid CBDVA
Cannabicyclol CBL

Analytical Methodologies for Cannabichromenic Acid Research

Research-Scale Extraction Techniques from Plant Matrix

The initial and critical step in CBCA research is its efficient extraction from the complex cannabis plant matrix. The choice of extraction technique significantly impacts the yield and purity of the final extract, as well as the preservation of CBCA in its acidic form.

Solvent-Based Extraction Methods (e.g., Ethanol (B145695), Methanol (B129727), Hexane)

Conventional solvent-based extraction methods are widely employed due to their simplicity and effectiveness. The selection of a solvent is paramount and is dictated by the polarity of the target compound. nih.gov Since cannabinoids, including CBCA, are lipophilic, slightly polar solvents are generally recommended for their extraction. nih.gov

Ethanol: Recognized as a "green" and generally recognized as safe (GRAS) solvent, ethanol is highly effective for extracting acidic cannabinoids. nih.govcanada.ca Studies have shown that ethanol yields the highest recovery of acidic cannabinoids compared to other organic solvents like n-hexane, acetone, and methanol. nih.gov Cold ethanol extraction is particularly advantageous as it minimizes the co-extraction of undesirable compounds such as chlorophyll (B73375) and waxes, potentially eliminating the need for a subsequent winterization step. canada.ca

Methanol: While also effective, methanol's extraction efficiency for acidic cannabinoids can be lower than that of ethanol. nih.gov It is often used in combination with other solvents or in advanced extraction techniques. ljmu.ac.uk

Hexane (B92381): As a non-polar solvent, hexane is also utilized in cannabinoid extraction. google.com Acidified hexane, for instance, with 0.1% acetic acid, is preferred for preparing an initial extract to isolate cannabinoid acids by minimizing their ionization. google.com

The efficiency of these solvent-based methods can be influenced by various factors, including the sample-to-solvent ratio, extraction time, and temperature. nih.govcanada.ca Dynamic maceration, a process involving soaking the plant material in a solvent with agitation, is a common and inexpensive method for obtaining bioactive compounds. nih.gov

Advanced Extraction Techniques (e.g., Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE))

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced techniques have been developed and applied to cannabinoid research.

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, facilitating solvent penetration and enhancing mass transfer. mdpi.com UAE significantly increases extraction efficiency and reduces the required time compared to conventional methods. mdpi.com For example, a study using UAE with methanol as the solvent demonstrated high repeatability for cannabinoid analysis. mdpi.com Another study optimized UAE conditions using an ionic liquid, 1-butyl-3-methyl-imidazolium chloride (BMIMCl), to enhance cannabinoid recovery from hemp tea. tandfonline.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of plant cells and the release of target compounds. This method is known for its high extraction yield, reduced solvent use, and shorter extraction time compared to techniques like heat reflux and Soxhlet extraction. ljmu.ac.uk

Supercritical Fluid Extraction (SFE): SFE, most commonly utilizing carbon dioxide (CO2), is a highly attractive and "green" extraction technique. mdpi.com CO2 is favored due to its relatively low critical point (31.1 °C and 73.8 bar). mdpi.com By manipulating pressure and temperature, the solvating power of supercritical CO2 can be fine-tuned to selectively extract specific compounds. nih.gov SFE is particularly effective for preserving thermolabile compounds like acidic cannabinoids, as it can be performed at low temperatures. mdpi.comnih.gov An SFE extract using ethanol as a co-solvent at low pressure and temperature was found to be more enriched in cannabinoids, especially cannabinoid acids, compared to a UAE extract. mdpi.com

Extraction TechniquePrincipleAdvantagesKey Parameters
Solvent-Based ExtractionDissolving target compounds in a suitable solvent.Simple, inexpensive, and effective for acidic cannabinoids.Solvent type, temperature, time, sample-to-solvent ratio.
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt plant cell walls.Increased efficiency, reduced time and solvent consumption.Solvent type, time, power, sample-to-solvent ratio.
Microwave-Assisted Extraction (MAE)Employs microwave energy to heat the solvent and rupture cells.High yield, reduced solvent use, and shorter extraction time.Solvent type, time, power, sample-to-solvent ratio.
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (e.g., CO2) as the solvent.High selectivity, "green" solvent, preserves thermolabile compounds.Pressure, temperature, flow rate, co-solvent.

Optimization of Extraction Parameters for Cannabichromenic Acid Preservation and Yield

To maximize the recovery of CBCA and prevent its degradation, particularly decarboxylation into cannabichromene (B1668259) (CBC), the optimization of extraction parameters is essential.

Temperature: High temperatures can cause the decarboxylation of acidic cannabinoids. nih.govwiley.com Therefore, maintaining low temperatures during extraction is crucial for preserving CBCA. nih.gov For instance, cold ethanol extraction at -40°C has shown high extraction efficiency for tetrahydrocannabinolic acid (THCA), a related acidic cannabinoid. canada.ca SFE is also advantageous as it can be operated at low temperatures, such as 25°C or 40°C, which helps in preserving the acidic forms of cannabinoids. nih.gov

Solvent Choice: As previously mentioned, ethanol has demonstrated higher yields for acidic cannabinoids compared to other solvents like hexane and methanol. nih.gov The use of acidified solvents, such as hexane with 0.1% acetic acid, can also help maintain the acidic form of cannabinoids by preventing ionization. google.com

Time and Pressure: The duration of extraction and the applied pressure (in SFE) also influence the yield. nih.govnih.gov Shorter extraction times, as offered by UAE and MAE, can reduce the risk of degradation. ljmu.ac.ukmdpi.com In SFE, parameters like a back pressure of 12 MPa and a flow rate of 10 mL/min of CO2 have been identified as optimal for phytochemical extraction. nih.gov

Sample Characteristics: The particle size of the plant material can also affect extraction efficiency. Grinding the cannabis to a smaller particle size increases the surface area available for solvent contact, which can improve the extraction yield. rsc.org

Chromatographic Separation and Quantification in Research Samples

Following extraction, chromatographic techniques are indispensable for separating CBCA from the complex mixture of other cannabinoids and plant constituents, and for its accurate quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the preferred methods for this purpose. mdpi.comljmu.ac.uk

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone of cannabinoid analysis because it allows for the determination of both acidic and neutral cannabinoids without the need for derivatization, which is often required in gas chromatography (GC) to prevent decarboxylation at high temperatures. mdpi.comchromatographytoday.com

Method Development: A typical HPLC method for cannabinoid analysis, including CBCA, involves a reversed-phase C18 column. nih.govshimadzu.com The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid additive such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). shimadzu.comthieme-connect.com The addition of formic acid helps to achieve good peak shape for the acidic cannabinoids. chromatographytoday.com The detection of CBCA is typically performed using a UV detector, with an absorbance peak around 254-262 nm. mdpi.comchromatographyonline.com

Validation: For reliable quantification, the HPLC method must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH). mdpi.com Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com A validated method ensures that the results are accurate and reproducible. mdpi.com

ParameterTypical Conditions for CBCA AnalysisReference
ColumnReversed-phase C18 nih.govshimadzu.com
Mobile PhaseGradient of acetonitrile and water with formic acid shimadzu.comthieme-connect.com
DetectorUV Detector mdpi.com
Detection Wavelength~254-262 nm mdpi.comchromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at higher pressures. preprints.org This results in several advantages for cannabinoid analysis:

Enhanced Resolution: The smaller particle sizes lead to more efficient separations, allowing for better resolution of closely eluting compounds. This is particularly important in complex cannabis extracts where numerous cannabinoids with similar chemical structures are present. thieme-connect.com

Faster Analysis Times: UHPLC methods can significantly reduce the total run time of an analysis compared to conventional HPLC, often from over 25 minutes to under 10 minutes. thieme-connect.comnih.gov This increases sample throughput, which is beneficial for research and quality control laboratories.

Improved Sensitivity: The sharper and narrower peaks produced by UHPLC can lead to higher sensitivity, allowing for the detection and quantification of minor cannabinoids present at low concentrations. thieme-connect.com

A study developing a UHPLC-UV-MS method for the quantitative determination of eleven cannabinoids, including CBCA, utilized a Cortecs UPLC C18 column and a mobile phase of acetonitrile and water with 0.05% formic acid. thieme-connect.com This method achieved baseline separation of the compounds with limits of detection below 0.2 µg/mL. thieme-connect.com Another UHPLC method used a Poroshell 120 EC-C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid for the separation of nine cannabinoids. uliege.be

Gas Chromatography (GC) Considerations for Acidic Cannabinoids

Gas chromatography (GC) is a powerful analytical tool, but its application to acidic cannabinoids like CBCA presents a significant challenge: thermal instability. The high temperatures required in the GC inlet port and column cause decarboxylation, a chemical reaction where the carboxylic acid group is removed from CBCA, converting it into its neutral counterpart, cannabichromene (CBC). nih.govjfda-online.comnih.govthieme-connect.com This on-column conversion leads to inaccurate quantification of the native acidic form present in the sample. mdpi.com Studies have shown that this decarboxylation is often incomplete, with conversion rates for similar acidic cannabinoids like THCA and CBDA being around 50-70%, leading to an underestimation of the total cannabinoid content if not properly addressed. mdpi.comcannabissciencetech.comnih.gov

To circumvent this issue, a crucial sample preparation step known as derivatization is employed. thieme-connect.comrestek.comrestek.com Derivatization involves chemically modifying the CBCA molecule to make it more volatile and thermally stable. thieme-connect.com The most common method is silylation, where a silyl (B83357) group, typically from a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogen in the carboxylic acid group. jfda-online.commdpi.comrestek.com This process creates a trimethylsilyl (B98337) (TMS) derivative of CBCA that can pass through the GC system intact, allowing for the accurate quantification of the original acidic cannabinoid. thieme-connect.commdpi.com The derivatization procedure typically involves evaporating the sample extract to dryness, adding the silylating agent, and incubating at an elevated temperature (e.g., 70°C for 30 minutes) to ensure the reaction goes to completion. restek.com

Table 1: GC Derivatization Agents for Acidic Cannabinoids
Derivatizing ReagentAbbreviationCommon CatalystNotes
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylchlorosilane (TMCS)A highly reactive and effective silylating agent for cannabinoids. jfda-online.comrestek.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-Another common silylating reagent used in cannabinoid analysis. jfda-online.com

Spectrometric Characterization for Structural Elucidation and Purity Assessment

Spectrometric techniques are indispensable for confirming the chemical structure and assessing the purity of isolated compounds like CBCA.

Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the identification and quantification of CBCA. dyadlabs.comlcms.czubbcluj.ronih.gov This technique avoids the high temperatures of GC, thus preventing the decarboxylation of acidic cannabinoids. nih.gov In MS/MS, precursor ions corresponding to the mass of CBCA are selected and then fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific detection even in complex matrices. nih.govnih.gov

For CBCA, which has the same molecular weight as other acidic cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), chromatographic separation prior to mass analysis is critical. dyadlabs.comresearchgate.net Different LC-MS/MS methods have been developed to achieve this separation and provide accurate quantification. dyadlabs.comnih.govmdpi.com In positive ion mode, the protonated molecule [M+H]+ is often observed, while in negative ion mode, the deprotonated molecule [M-H]- is detected. lcms.czresearchgate.net The fragmentation of CBCA will yield specific product ions that can be used for its unambiguous identification and quantification.

Table 2: Example LC-MS/MS Transitions for Cannabinoids
CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
CBCA359.2219.1Positive
THCA/CBDA359.2341.2, 313.2, 245.2Positive/Negative
CBC315.2193.1, 259.1Positive

Note: Specific ion transitions can vary depending on the instrument and analytical conditions. nih.govnih.govresearchgate.net The table presents illustrative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including CBCA. nih.govacs.org While MS/MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms within the molecule. Through various NMR experiments, such as ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), researchers can map out the complete chemical structure of CBCA and confirm its identity. acs.orgresearchgate.netrsc.orgacs.org

For instance, ¹H NMR provides information about the chemical environment of each hydrogen atom, and ¹³C NMR does the same for carbon atoms. researchgate.netnih.gov More advanced, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between adjacent protons and between protons and carbons, respectively, providing unequivocal structural confirmation. protein-nmr.org.uknih.govnorthwestern.edu These techniques are crucial for distinguishing CBCA from its isomers and for characterizing novel or unknown cannabinoids. nih.govresearchgate.net

Comprehensive Sample Preparation Strategies for Diverse Research Applications

The quality and accuracy of any analytical result are heavily dependent on the initial sample preparation. The primary goals of sample preparation for CBCA analysis are to efficiently extract the compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

The choice of extraction method depends on the nature of the sample material (e.g., plant material, extracts, edibles). cannabisindustryjournal.com Common techniques include:

Solid-Liquid Extraction: This involves using a solvent to extract cannabinoids from a solid matrix. Methanol, ethanol, and acetonitrile are frequently used solvents. cannabisindustryjournal.comunodc.orgchromatographyonline.com The process often involves shaking or sonication to improve extraction efficiency. cannabisindustryjournal.comunodc.org

Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO2 as the solvent, which offers advantages in terms of selectivity and reduced environmental impact. wiley.comfrontiersin.org

Purification: Following extraction, the crude extract often undergoes further purification to remove interfering compounds like lipids, waxes, and pigments. frontiersin.orgbiotage.com Techniques such as flash chromatography and solid-phase extraction (SPE) are commonly employed for this purpose. chromatographyonline.comresearchgate.net

For quantitative analysis, especially with LC-MS/MS, a simple "dilute and shoot" approach may be sufficient for cleaner samples like oils and tinctures, where the sample is simply diluted with an appropriate solvent before injection. nih.gov However, for complex matrices like edibles, more extensive cleanup steps are often necessary to minimize matrix effects that can interfere with the analysis. cannabisindustryjournal.com

Table 3: Common Sample Preparation Techniques for Cannabinoid Analysis
TechniqueDescriptionCommon Application
Maceration/SonicationExtraction of cannabinoids from plant material using an organic solvent. unodc.orgresearchgate.netDried cannabis flower
Supercritical Fluid Extraction (SFE)Extraction using supercritical CO2, often with a co-solvent. wiley.comfrontiersin.orgLarge-scale extraction from plant material
Solid-Phase Extraction (SPE)A purification technique that separates compounds based on their physical and chemical properties. chromatographyonline.comresearchgate.netCleanup of crude extracts
Flash ChromatographyA rapid form of column chromatography used for purification. chromatographyonline.combiotage.comIsolation of individual cannabinoids

Structure Activity Relationship Sar Studies of Cannabichromenic Acid and Its Derivatives

Elucidation of Structural Determinants for Observed Biological Activities

The biological activities of Cannabichromenic Acid (CBCA) are intrinsically linked to its unique chemical architecture. Key structural components have been identified as primary determinants of its interactions with various biological targets.

The Carboxylic Acid Group: The presence of a carboxylic acid moiety is a defining feature of CBCA and significantly influences its biological activity. This group is considered a key determinant for the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov Studies on the related compound cannabidiolic acid (CBDA) have shown that methylation of this carboxyl group leads to a loss of COX-2 selectivity, suggesting its critical role in the binding and inhibitory mechanism. nih.gov Furthermore, the carboxylic acid on the resorcinol (B1680541) ring appears to be important for the inverse agonist activity of CBCA at the estrogen receptor α (ERα). mdpi.com

The Alkyl Side Chain: The n-pentyl side chain attached to the resorcinol core is a common feature among major cannabinoids and plays a vital role in determining receptor affinity and potency. While much of the detailed SAR analysis has been performed on neutral cannabinoids, it is established that modifications in the length and structure of this alkyl chain can critically alter the affinity for cannabinoid receptors and other targets. mdpi.com The binding affinity of cannabinoids is influenced by the aliphatic chain length, which directly impacts their biological activity. nih.gov

The following table summarizes the key structural features of CBCA and their associated biological functions.

Structural DeterminantAssociated Biological Activity/FunctionSource(s)
Carboxylic Acid GroupSelective COX-2 Inhibition; Estrogen Receptor α Inverse Agonism nih.govmdpi.com
Chromene RingEstrogen Receptor α Inverse Agonism mdpi.com
n-Pentyl Side ChainModulates Receptor Binding Affinity and Potency mdpi.comnih.gov
Terpenophenolic ScaffoldGeneral Cannabinoid Activity; Binding to CB2 and COX-2 Receptors tu.ac.thcannabiscareer.com

Comparative Analysis of this compound and Cannabichromene (B1668259) SAR in Receptor Binding and Functional Assays

This compound (CBCA) is the acidic precursor to cannabichromene (CBC), and the primary structural difference—the presence of a carboxylic acid group in CBCA—leads to distinct pharmacological profiles. cannabiscareer.com A comparative analysis of their structure-activity relationships highlights their differential engagement with various molecular targets.

CBCA's biological activities are less explored than those of CBC. However, existing research points to specific targets. In silico studies have shown that CBCA exhibits a strong binding affinity for both cyclooxygenase-2 (COX-2) and the cannabinoid receptor 2 (CB2). tu.ac.th Its activity as a selective COX-2 inhibitor is a key finding, potentially underlying anti-inflammatory effects. google.com Additionally, CBCA has been identified as an inverse agonist at the estrogen receptor α. mdpi.com Unlike its decarboxylated form, CBCA is considered non-psychoactive, which is attributed to its inability to effectively bind to and activate CB1 receptors. cannabiscareer.com

In contrast, CBC has been more extensively studied. While some binding assays report it as a low-affinity ligand for CB1 and CB2 receptors nih.govresearchgate.net, functional assays have demonstrated that it acts as a selective CB2 receptor agonist, stimulating Gi/o signaling. nih.govnih.gov This selective CB2 activation suggests therapeutic potential without the psychoactive effects associated with CB1 agonism. nih.govbiorxiv.org CBC also demonstrates significant activity at transient receptor potential (TRP) channels, notably as an agonist of TRPA1 and TRPV1. nih.gov This interaction with TRP channels may contribute to its observed antinociceptive effects. researchgate.net Studies have also shown that the (-)-CBC enantiomer is the more active form at CB2 receptors. researchgate.net

The decarboxylation of CBCA to form CBC fundamentally alters its primary targets. The loss of the carboxylic acid group diminishes its potent and selective COX-2 inhibitory action while unmasking or enhancing its activity as a selective CB2 agonist and TRP channel modulator.

The table below provides a comparative summary of the receptor binding and functional assay data for CBCA and CBC.

FeatureThis compound (CBCA)Cannabichromene (CBC)Source(s)
Primary Structural Difference Contains a carboxylic acid groupLacks a carboxylic acid group (neutral phenol) cannabiscareer.com
CB1 Receptor Activity Does not bind effectively; non-psychoactiveLow affinity; no significant agonist activity cannabiscareer.comnih.govnih.gov
CB2 Receptor Activity Strong binding affinity (in silico)Selective agonist; activates Gi/o signaling tu.ac.thnih.govnih.gov
COX-2 Inhibition Potent and selective inhibitorSignificantly less potent inhibitor tu.ac.thgoogle.com
TRP Channel Activity Less characterizedAgonist at TRPA1 and TRPV1; antagonist at TRPM8 nih.gov
Estrogen Receptor α (ERα) Inverse agonistInverse agonist mdpi.com
Other Reported Activities Antibacterial against MRSAAnti-inflammatory, antifungal, antibacterial nih.govnih.gov

Rational Design and Synthesis of this compound-Derived Research Probes and Analogs

The unique scaffold of this compound (CBCA) presents a valuable starting point for the rational design of novel chemical entities for research and potential therapeutic applications. Efforts in this area have focused on both enhancing the production of CBCA itself and creating new analogs with tailored biological activities.

A significant area of research has been the rational design of the enzyme responsible for CBCA's formation, this compound synthase (CBCAS). researchgate.netgoogle.com Due to the enzyme's relatively low catalytic efficiency in its natural form, protein engineering has been employed to create CBCAS variants with substantially increased activity. researchgate.netnih.gov By using computational modeling and site-directed mutagenesis, researchers have developed variants that can increase the production of CBCA by over 20-fold, facilitating greater availability of the compound for further investigation. researchgate.net

Beyond enhancing its biosynthesis, rational design has been applied to the CBCA structure to create analogs with improved or novel pharmacological properties. One notable example involves the design of a CBCA analog to enhance its anti-inflammatory potential by targeting the COX-2 enzyme. In silico modeling identified key interactions within the COX-2 active site, leading to the incorporation of a sulfonamide group onto the CBCA scaffold. tu.ac.th This modification was designed to create a strong interaction with the amino acid residue Arg499 in the COX-2 binding pocket. The resulting analog was predicted to have a significantly lower binding free energy for COX-2 compared to the well-known NSAID, celecoxib, highlighting its potential as a potent and novel anti-inflammatory agent. tu.ac.th

The synthesis of CBCA and its derivatives is essential for these studies. Chemical syntheses for (±)-cannabichromenic acid have been developed, often involving the ethylenediamine (B42938) diacetate-catalyzed reaction of resorcinols with α,β-unsaturated aldehydes to form the core benzopyran structure. koreascience.kr Furthermore, engineering of other enzymes, such as the aromatic prenyltransferase NphB, has been explored to produce a variety of cannabigerolic acid (CBGA) derivatives. nih.gov Since CBGA is the direct precursor to CBCA, this approach opens a pathway for the biocatalytic production of a diverse library of unnatural CBCA analogs with modified alkyl side chains, which can then be used as research probes to investigate SAR at various biological targets. nih.gov

The table below details examples of rational design and synthesis involving CBCA and its related enzymes.

ApproachObjectiveKey Findings / OutcomeSource(s)
Rational Protein Design Improve catalytic efficiency of CBCA synthase (CBCAS)Creation of CBCAS variants with up to 22-fold increased CBCA production. researchgate.netnih.gov
Rational Analog Design Enhance anti-inflammatory activity via COX-2 inhibitionDesign of a sulfonamide-CBCA analog with predicted binding energy for COX-2 superior to celecoxib. tu.ac.th
Chemical Synthesis Total synthesis of CBCA and related compoundsSuccessful synthesis of (±)-CBCA, providing access to the compound for biological testing. koreascience.krresearchgate.net
Enzyme Engineering (NphB) Produce novel CBGA derivativesEngineered NphB variants can create diverse CBGA analogs, providing precursors for novel CBCA-like molecules. nih.gov

Future Directions in Cannabichromenic Acid Research

Elucidating Underexplored Molecular Targets and Intracellular Signaling Cascades

The full therapeutic potential of cannabichromenic acid (CBCA) remains largely untapped due to a limited understanding of its interactions with molecular targets and the subsequent intracellular signaling cascades. While the primary cannabinoid receptors, CB1 and CB2, are well-documented targets for other cannabinoids, the pharmacology of many minor cannabinoids, including CBCA, is not yet fully understood. researchgate.netfrontiersin.org Emerging evidence suggests that the therapeutic effects of cannabinoids may extend beyond these classical receptors to a range of "off-target" sites, including G-protein-coupled receptors (GPRs), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). frontiersin.org

Recent in silico studies using inverse molecular docking have identified promising, yet underexplored, potential protein targets for minor cannabinoids. researchgate.netfrontiersin.org These computational analyses have highlighted GTPase KRas and hematopoietic cell kinase (HCK) as potential targets with favorable docking scores for a range of cannabinoids. researchgate.net Furthermore, multiple matrix metalloproteinases have been identified as potential targets, suggesting novel therapeutic avenues in rheumatic diseases. researchgate.net For CBCA specifically, in silico and in vitro studies have pointed towards its potential as an inverse agonist at the estrogen receptor (ER), particularly noting the importance of the chromene ring in this activity. mdpi.com

The activation of cannabinoid receptors initiates a cascade of intracellular signaling events. romj.orgmdpi.com Typically, the activation of CB1 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of protein kinase A (PKA) activity. mdpi.comresearchgate.net CB1 receptor activation is also known to regulate mitogen-activated protein kinases (MAPKs) and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial in determining cell survival and death. mdpi.com Additionally, cannabinoid receptor stimulation can influence ion channels, leading to the activation of potassium channels and the inhibition of calcium channels. researchgate.net Understanding how CBCA specifically modulates these intricate signaling pathways is a critical area for future research.

Advancements in Synthetic Biology and Biotechnology for Controlled Production of Specific CBCA Variants for Research

The low abundance of CBCA in the Cannabis sativa plant presents a significant hurdle for comprehensive research. acs.org To overcome this limitation, researchers are turning to synthetic biology and biotechnology to develop controlled and sustainable production methods.

One of the most promising approaches involves the use of microbial platforms, such as the yeast Saccharomyces cerevisiae, for the heterologous production of cannabinoids. acs.orgacs.org This involves engineering the yeast's metabolic pathways to produce CBCA from simple precursors like glucose and olivetolic acid. acs.orgacs.org Key to this process is the enzyme this compound synthase (CBCAS), which converts cannabigerolic acid (CBGA) into CBCA. nih.govderleme.gen.tr However, native CBCAS suffers from relatively low catalytic efficiency compared to other cannabinoid synthases. nih.gov

To address this, researchers are employing rational protein design and deep-learning-assisted prediction of the CBCAS crystal structure to create variants with enhanced activity. nih.govgoogle.com By identifying key amino acid residues and introducing specific mutations, scientists have been able to significantly increase the catalytic efficiency of CBCAS. google.comresearchgate.net One study reported a 22-fold increase in CBCA production in crude lysate using a rationally designed CBCAS variant. nih.govresearchgate.net These advancements not only pave the way for large-scale, cost-effective production of CBCA for research but also allow for the synthesis of specific CBCA variants with potentially unique biological activities.

PrecursorEngineering StrategyHost OrganismResulting Compound(s)Reference
Glucose and Olivetolic AcidIntroduction of a two-step isopentenol (B1216264) utilization pathway (IUP) and co-overexpression of endoplasmic reticulum auxiliary protein genes.Saccharomyces cerevisiaeThis compound (CBCA) acs.orgacs.org
Cannabigerolic Acid (CBGA)Rational design and deep-learning-assisted prediction of CBCAS crystal structure to create variants with increased catalytic activity.In vitro / Saccharomyces cerevisiaeThis compound (CBCA) nih.govgoogle.comresearchgate.net

Comprehensive Characterization of Minor this compound Variants and Their Biological Significance

The term "this compound" often refers to the most common pentyl variant (CBCA-C5). However, like other cannabinoids, CBCA exists as a family of structural variants, primarily differing in the length of their alkyl side chain. nih.gov These minor variants, such as those with propyl (C3) or other alkyl side chains, are present in even smaller quantities in the plant. nih.govcannintelligence.com

The biological significance of these minor CBCA variants is largely unknown. It is hypothesized that variations in the alkyl side chain length can influence the compound's affinity and efficacy at various molecular targets, leading to distinct pharmacological profiles. nih.gov For example, varinic cannabinoids (those with a propyl side chain) are synthesized from a different precursor, divarinolic acid, instead of olivetolic acid. nih.govcannintelligence.com

Future research must focus on the isolation, or more feasibly, the targeted synthesis of these minor CBCA variants to enable a thorough investigation of their biological activities. This includes assessing their binding affinities at known and novel cannabinoid targets and evaluating their effects in various in vitro and in vivo models. Such studies will provide a more complete picture of the therapeutic potential held within the entire CBCA family of compounds.

Development and Utilization of Advanced Pre-clinical Models for Mechanistic Studies and Efficacy Validation

To translate the foundational knowledge of CBCA's molecular interactions into potential therapeutic applications, the development and use of advanced preclinical models are essential. These models are crucial for conducting mechanistic studies and validating the efficacy of CBCA and its variants in a biologically relevant context.

Current preclinical research on minor cannabinoids has utilized a variety of models. For instance, in vitro studies on mesothelioma cell lines have screened panels of cannabinoids, including CBCA, for their anti-proliferative effects. mdpi.com Animal models, such as mouse models of Dravet syndrome, have been employed to investigate the anticonvulsant properties of related cannabinoids like cannabichromene (B1668259) (CBC). nih.gov Furthermore, preclinical studies in models of Alzheimer's disease have explored the neuroprotective effects of cannabinoids. mdpi.com

Future research should expand upon these models and develop new ones that are more specific to the potential therapeutic targets of CBCA identified through molecular docking and initial in vitro screening. This could include the use of genetically modified animal models, patient-derived xenografts for cancer research, and sophisticated in vitro systems like organ-on-a-chip technology to better mimic human physiology. These advanced preclinical models will be instrumental in elucidating the mechanisms of action of CBCA and its variants and in providing the robust efficacy data needed to support future clinical investigations.

Q & A

Q. What is the biosynthetic pathway of CBCA in Cannabis sativa, and how does it differ from other cannabinoid precursors?

CBCA is synthesized from cannabigerolic acid (CBGA) via the enzyme CBCA synthase , which catalyzes oxidative cyclization without requiring molecular oxygen or hydroxylation . This contrasts with THCA synthase, which requires oxygen for hydroxylation. Key intermediates include olivetolic acid and geranyl pyrophosphate, with CBCA synthase showing higher catalytic efficiency for CBGA than cannabinerolic acid . Methodological validation involves enzyme purification via phenyl-Sepharose CL-4B, DEAE-cellulose, and hydroxylapatite chromatography, followed by kinetic assays (Km and Vmax measurements) .

Q. What analytical techniques are recommended for identifying and quantifying CBCA in plant material?

CBCA is best quantified using HPLC-UV/Vis (retention time: ~12–14 min; λmax = 264 nm) or GC-MS after derivatization to prevent decarboxylation . For differentiation from structurally similar acids (e.g., CBCVA), enantioselective ultra-high-performance supercritical fluid chromatography (UHPSFC) with chiral columns (e.g., Chiralpak® IA) resolves racemic mixtures . Reference standards (CAS 20408-52-0; purity ≥98%) are critical for calibration .

Q. How does CBCA stability vary under different storage and processing conditions?

CBCA degrades via decarboxylation to CBC at temperatures >40°C or prolonged exposure to light. Stability studies show ≥4-year integrity at -20°C in dark conditions . In plant extracts, cryogenic extraction (-50°C) preserves CBCA, whereas heat-based methods (e.g., decarboxylation at 110°C) convert >95% to CBC .

Advanced Research Questions

Q. What are the kinetic parameters and substrate specificity of CBCA synthase?

Purified CBCA synthase exhibits a Km of 12.5 µM for CBGA and Vmax of 1.2 nmol/min/mg protein , with no activity toward THCA or CBDA precursors . Competitive inhibition studies using synthetic analogs (e.g., fluorinated CBGA) reveal steric and electronic constraints in the enzyme’s active site .

Q. What role does CBCA play in Cannabis sativa’s defense mechanisms?

CBCA is synthesized in stalkless trichomes and acts as a phytoalexin, inhibiting fungal pathogens (e.g., Botrytis cinerea) via membrane disruption. In vitro assays show MIC values of 25–50 µg/mL against common pathogens . Field studies correlate CBCA accumulation with UV-B exposure and herbivory stress .

Q. How does CBCA interact with non-cannabinoid receptors in preclinical models?

In murine models, CBCA (10 mg/kg, IP) reduces carrageenan-induced inflammation by 40% via TRPA1 desensitization and COX-2 inhibition . Contrastingly, contradictory data show no significant effect on CB1/CB2 receptors in radioligand binding assays (IC50 > 10 µM) .

Q. What are the methodological challenges in isolating CBCA from complex cannabis matrices?

Co-elution with CBCVA and CBDVA in standard HPLC methods necessitates tandem mass spectrometry (LC-MS/MS) for resolution. Matrix effects in GC-MS (e.g., terpene interference) are mitigated by solid-phase extraction (SPE) using C18 cartridges .

Q. Does CBCA exhibit metabolic activity beyond decarboxylation to CBC?

In vitro hepatic microsome assays reveal CBCA undergoes glucuronidation (UGT1A9-mediated) but not cytochrome P450 oxidation, unlike THC or CBD. Metabolites include CBCA-β-D-glucuronide, identified via NMR and HRMS .

Data Contradictions and Research Gaps

Q. Why do studies report conflicting anti-tumor effects of CBCA?

Early rodent studies show CBCA (20 mg/kg) reduces mammary tumor volume by 30% but fails to inhibit metastasis in xenograft models . Discrepancies may arise from differences in administration routes (oral vs. IP) or CBCA’s instability in vivo .

Q. How do environmental factors influence CBCA accumulation in Cannabis sativa?

Field trials demonstrate CBCA levels vary by 15–20% across cultivars, with higher concentrations in plants exposed to drought stress (1.2 mg/g vs. 0.8 mg/g in controls) . However, hydroponic studies show no significant pH-dependent biosynthesis .

Methodological Recommendations Table

Parameter Recommended Method Key References
CBCA QuantificationHPLC-UV/Vis (264 nm, C18 column)
Structural ConfirmationNMR (¹H, ¹³C) + HRMS
Enzyme Activity AssaySpectrophotometric monitoring at 340 nm
Stability TestingAccelerated degradation at 40°C/75% RH
In Vivo BioactivityMurine carrageenan-induced edema model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.